![molecular formula C16H12BrN3O2S B2895914 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 380569-75-5](/img/structure/B2895914.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
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Overview
Description
“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their various medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a bromophenyl group, and a methoxybenzamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which is a common functional group in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase its molecular weight .Scientific Research Applications
1. Photodynamic Therapy Application
The compound's derivatives have been utilized in photodynamic therapy for cancer treatment. Their properties as photosensitizers, characterized by high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
2. Antimicrobial and Antifungal Screening
Derivatives of this compound have shown significant antimicrobial and antifungal activities. This is particularly relevant in the treatment of microbial diseases, offering therapeutic interventions against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
3. Anticonvulsant Application
The development of quality control methods for promising anticonvulsants derived from 1,3,4-thiadiazole, including similar compounds, has been a focus. These substances have shown high anticonvulsive activity, suggesting their potential in treating seizure disorders (Sych et al., 2018).
4. Anticancer Activity
Several derivatives have demonstrated inhibitory effects on a wide range of cancer cell lines, indicating their potential as anticancer agents. This includes the inhibition of leukemia, lung cancer, and renal cancer cell lines (Bhole & Bhusari, 2011).
5. DNA Protective Ability and Cytotoxicity
Some derivatives possess high DNA protective ability against oxidative agents and exhibit cytotoxicity on cancer cell lines, making them candidates for chemotherapy drug development (Gür et al., 2020).
6. Microwave-assisted Synthesis
Advancements in microwave-assisted synthesis methods for preparing 1,3,4-thiadiazole aroylureas, including N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylcarbamoyl]-2,6-difluorobenzamide, highlight efficient and rapid production techniques (Han et al., 2009).
7. Antimycobacterial Agents
Some Schiff base derivatives of 1,3,4-thiadiazole have been evaluated as antimycobacterial agents, indicating their potential in treating mycobacterial infections (Dilmaghani et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCNLBNHIYVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
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